Welcome to the BenchChem Online Store!
molecular formula C11H13I B2420662 1-cyclopentyl-3-iodobenzene CAS No. 91131-69-0

1-cyclopentyl-3-iodobenzene

Cat. No. B2420662
M. Wt: 272.129
InChI Key: OVGZKUTYUFZOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589095B2

Procedure details

A solution of sodium nitrite (558 mg, 8.1 mmol) in water (10 ml) was added over 5 minutes to a cooled (5° C.) solution of 3-cyclopentyl-aniline hydrochloride (1 g, 5.1 mmol) in 6N HCl (25 ml). After 50 minutes, a solution of potassium iodide (2.02 g, 12.2 mmol) in water (10 ml) was added over 5 minutes. The mixture was then heated for 1 h at 70° C. After cooling down to room temperature, the pH was set over 11 with 6N NaOH, and the mixture was extracted three times with CH2Cl2 (3×100 ml). The combined organic layers were washed with sodium thiosulfate (75 ml) then brine (75 ml) and dried over MgSO4. The solvent was removed under reduced pressure to give 1.23 g of crude material (HPLC: 67%) which was purified by chromatography over silica gel (eluent:cyclohexane) to yield the above titled compound as an oil: 825 mg, yield: 60%.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.[CH:6]1([C:11]2[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=2)N)[CH2:10][CH2:9][CH2:8][CH2:7]1.[I-:18].[K+].[OH-].[Na+]>O.Cl>[CH:6]1([C:11]2[CH:17]=[CH:16][CH:15]=[C:13]([I:18])[CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C1(CCCC1)C=1C=C(N)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with CH2Cl2 (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with sodium thiosulfate (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (75 ml) and dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.23 g of crude material (HPLC: 67%) which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel (eluent:cyclohexane)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1(CCCC1)C1=CC(=CC=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.